2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide
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Overview
Description
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide is a compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide can be compared with other indole derivatives, such as:
5-Methoxy-2-methyl-3-indoleacetic acid: This compound is a plant growth regulator with similar structural features.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with potential biological activities.
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
The uniqueness of 2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide lies in its specific substitution pattern and the presence of the hydrazinecarboxamide group, which may confer distinct biological properties .
Properties
CAS No. |
105289-98-3 |
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Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
[2-(5-methoxy-1H-indol-3-yl)ethylamino]urea |
InChI |
InChI=1S/C12H16N4O2/c1-18-9-2-3-11-10(6-9)8(7-14-11)4-5-15-16-12(13)17/h2-3,6-7,14-15H,4-5H2,1H3,(H3,13,16,17) |
InChI Key |
IRIPDFKVVJTVAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNNC(=O)N |
Origin of Product |
United States |
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